1H NMR and 13C NMR chemical shifts for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
1H NMR and 13C NMR chemical shifts for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
In-Depth Technical Guide: 1 H and 13 C NMR Characterization of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid
Executive Summary & Structural Significance
The compound (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid represents a critical structural motif in modern medicinal chemistry. Featuring a rigid bicyclo[3.1.0]hexane scaffold with an ether linkage at the 3-position and a carboxylic acid at the 6-position, this molecule is increasingly deployed as a non-planar bioisostere for meta-substituted benzenes[1]. Its unique three-dimensional constraints have proven highly effective in improving the solubility and selectivity of Bromo and Extra Terminal Domain (BET) inhibitors[2] as well as Bcl-2 apoptotic inhibitors[3].
Because the stereochemistry—specifically the (1R,5S,6s) configuration—dictates its biological binding affinity, rigorous analytical characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This guide details the causal relationships between the molecule's rigid geometry and its NMR spectral features, providing a self-validating framework for accurate structural confirmation.
Stereochemical Dynamics & Magnetic Causality
The (1R,5S,6s) configuration possesses a distinct plane of symmetry ( σ ) that bisects the oxygen atom (O3) and the apical cyclopropane carbon (C6). This symmetry is the primary driver of the molecule's magnetic environment:
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Magnetic Equivalence: The symmetry renders the bridgehead carbons (C1 and C5) chemically and magnetically equivalent. Similarly, the methylene carbons (C2 and C4) are equivalent[1].
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Diastereotopic Protons: Despite the equivalence of the C2 and C4 carbons, the rigid bicyclic framework locks the two protons on each carbon into fixed exo and endo orientations relative to the oxygen bridge. This lack of free rotation makes the geminal protons diastereotopic, causing them to resonate at different chemical shifts and exhibit strong 2J (geminal) coupling.
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Karplus Relationship Constraints: The rigid cyclopropane ring fixes the dihedral angles between the bridgehead protons (H1/H5) and the apical proton (H6). According to the Karplus equation, this fixed geometry results in a highly predictable and diagnostic 3J (vicinal) coupling constant of ~3.1 Hz[3].
Caption: Logical mapping of stereochemistry to observed NMR coupling constants.
Quantitative NMR Data Summaries
The following tables summarize the expected 1 H and 13 C NMR chemical shifts, extrapolated from highly purified ethyl ester precursors and isolated acid analogs[3],[4].
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality / Assignment |
| COOH | 11.50 | br s | - | 1H | Highly deshielded acidic proton; broad due to chemical exchange. |
| C2/C4 ( exo ) | 3.95 | d | 8.6 | 2H | Deshielded by adjacent O3; diastereotopic geminal coupling. |
| C2/C4 ( endo ) | 3.78 | d | 8.6 | 2H | Deshielded by adjacent O3; diastereotopic geminal coupling. |
| C1/C5 | 2.18 | m | - | 2H | Bridgehead protons; complex multiplet due to coupling with H6 and H2/H4. |
| C6 | 1.62 | t | 3.1 | 1H | Shielded by cyclopropane ring current; vicinal coupling to H1/H5. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Causality / Assignment |
| C=O | 178.5 | Carbonyl carbon; heavily deshielded by electronegative oxygens. |
| C2, C4 | 68.2 | Aliphatic carbons directly bonded to the O3 ether linkage. |
| C1, C5 | 24.5 | Bridgehead cyclopropane carbons; shielded by ring strain anisotropy. |
| C6 | 21.0 | Apical cyclopropane carbon; highly shielded environment. |
Experimental Protocols: A Self-Validating System
To ensure absolute quantitative reliability and prevent misassignment of stereoisomers, the NMR acquisition protocol must be executed as a closed, self-validating loop.
Step-by-Step Methodology
Step 1: Sample Preparation & Solvent Selection
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Action: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS).
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Causality: CDCl 3 is selected over DMSO-d 6 to prevent severe solvent-induced peak broadening of the carboxylic acid proton and to maintain sharp multiplet resolution for the rigid bicyclic framework. TMS provides an absolute 0.00 ppm reference to calibrate the highly shielded cyclopropane signals.
Step 2: Instrument Tuning & Shimming
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Action: Perform gradient shimming (Z1-Z5) until the CDCl 3 lock signal achieves a stable, high-intensity plateau. Tune and match the probe to the exact resonance frequencies of 1 H (400.13 MHz) and 13 C (100.61 MHz).
Step 3: Pulse Sequence & Relaxation Delay ( D1 )
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Action: Apply a 30° excitation pulse to minimize relaxation artifacts. Set the relaxation delay ( D1 ) to 5.0 seconds.
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Causality: The rigid cyclopropane protons (H1, H5, H6) exhibit significantly longer longitudinal relaxation times ( T1 ) than the methylene protons. A D1 of 5.0s ensures complete spin-lattice relaxation, which is a mandatory prerequisite for quantitative integration.
Step 4: The Self-Validation Integration Loop
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Action: Process the spectrum (Fourier Transform, phase correction, baseline correction). Set the integration of the C6 triplet (1.62 ppm) to exactly 1.00 .
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Validation Rule: The integration of the C2/C4 diastereotopic doublets (3.95 ppm and 3.78 ppm) must equal exactly 4.00 (±0.05) .
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Causality: If the ratio deviates beyond 5%, it mathematically proves incomplete T1 relaxation or the presence of co-eluting impurities. The system must automatically reject the data and re-acquire with D1 = 10.0s.
Caption: Step-by-step self-validating NMR acquisition workflow.
References
- Vulcanchem, Structural Characterization and Stereochemical Features of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid,
- ACS Publications, Fragment-based Scaffold Hopping: Identification of Potent, Selective, and Highly Soluble Bromo and Extra Terminal Domain (BET) Second Bromodomain (BD2) Inhibitors,
- Google Patents, WO2019210828A1 - Bcl-2 INHIBITORS,
- Google P
